

Technical Support Center: IOA-244 Canine Studies

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Compound of Interest

Compound Name: *Roginolisib*

Cat. No.: *B2511894*

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This technical support center provides essential information for researchers, scientists, and drug development professionals working with the PI3K δ inhibitor, IOA-244 (**Roginolisib**), in canine models. This guide includes frequently asked questions (FAQs) and troubleshooting advice regarding dose-limiting toxicities observed in canines.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of IOA-244 in canines?

A1: Pre-clinical toxicology studies of orally administered IOA-244 in dogs have identified dose-dependent toxicities primarily affecting the gastrointestinal tract, skin, and lymphoid tissue.^{[1][2]} At doses of 15 mg/kg and higher, toxicities affecting the digestive mucosa, liver, and skin were observed.^{[1][2]} Doses of 30 mg/kg and greater were associated with a higher incidence of mortality.^[1]

Q2: Was a No-Observed-Adverse-Effect-Level (NOAEL) determined for IOA-244 in dogs?

A2: No, a NOAEL was not established in canines. This was due to the observation of epithelial lesions of the skin at a dose of 5 mg/kg and necrotizing damage to the intestinal epithelia at doses of 15 mg/kg and higher. However, the adverse effects seen at the 5 mg/kg dose were considered monitorable and reversible.

Q3: Are the toxicities observed in dogs reversible?

A3: Yes, toxicities affecting the digestive mucosa, liver, and skin that were observed at doses of 15 mg/kg and higher were found to resolve after the cessation of treatment.

Troubleshooting Guide

Issue: Unexpected mortality in canine subjects at lower than anticipated doses.

Troubleshooting Steps:

- **Verify Dosing Solution:** Ensure the correct concentration and formulation of IOA-244.
- **Review Animal Health Status:** Pre-existing health conditions can exacerbate drug toxicity. A thorough health screening of study animals is crucial.
- **Monitor for Early Signs of Toxicity:** Closely monitor for early indicators of gastrointestinal distress (e.g., vomiting, diarrhea) and skin lesions, as these were the primary dose-dependent toxicities observed.

Issue: Severe skin and gastrointestinal adverse events.

Troubleshooting Steps:

- **Dose Adjustment:** Consider dose reduction. Studies indicate these toxicities are dose-dependent.
- **Supportive Care:** Implement supportive care protocols to manage symptoms of gastrointestinal and dermatological toxicity.
- **Monitor Plasma Levels:** The pharmacokinetic profile of IOA-244 is a key factor in its toxicity. Monitoring plasma levels can help ensure they remain within a therapeutic and tolerable range.

Quantitative Data Summary

The following table summarizes the dose-dependent toxicities of IOA-244 observed in canines from non-clinical toxicology studies.

Dose Level (mg/kg)	Observed Toxicities
5	Epithelial lesions of the skin (considered monitorable and reversible)
≥ 15	Necrotizing damage of the intestinal epithelia, toxicities affecting the digestive mucosa, liver, and skin (cleared after treatment cessation)
≥ 30	Greater incidence of mortality, dose-dependent skin and gastrointestinal toxicity
All Doses	Lymphoid tissue toxicity

Experimental Protocols

The determination of dose-limiting toxicities for a novel compound like IOA-244 in canines typically follows a structured dose-range finding (DRF) study followed by a Good Laboratory Practice (GLP) toxicology study.

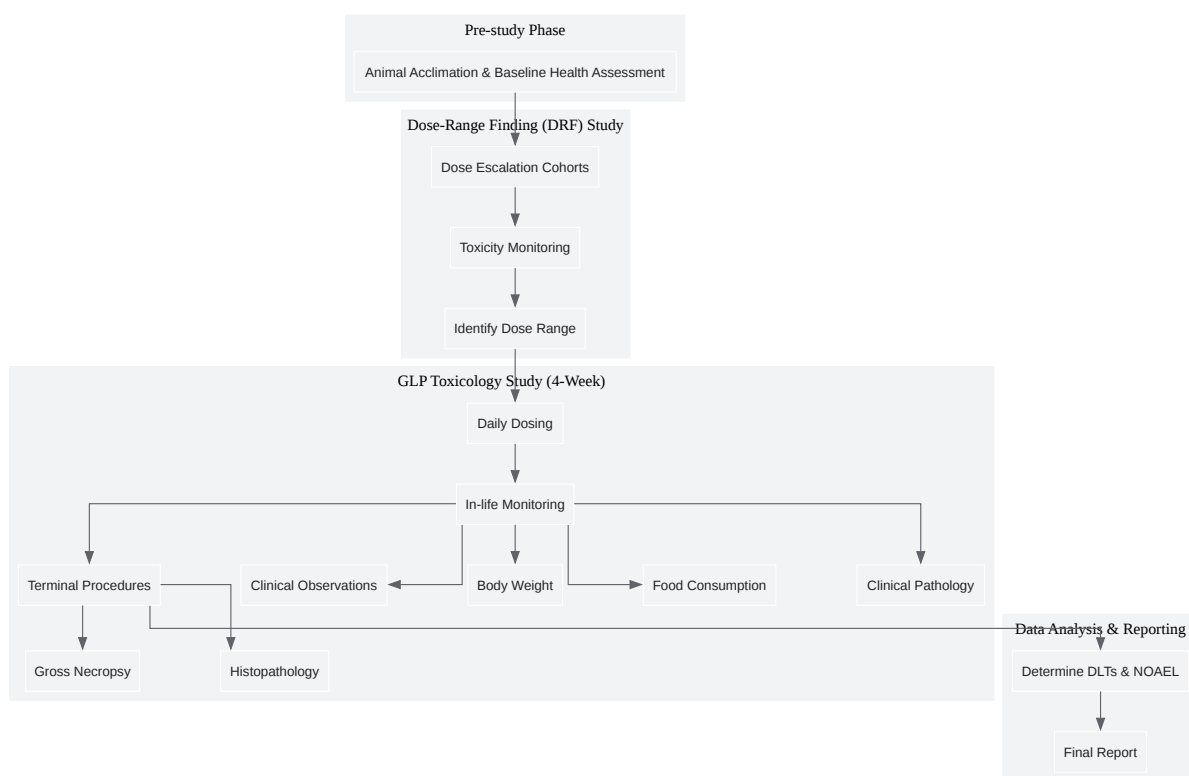
Key Methodologies:

- Dose-Range Finding (DRF) Study:
 - Objective: To identify a range of doses for the subsequent GLP study, including a non-toxic dose and a toxic dose.
 - Methodology: Small groups of animals are given escalating single or repeated doses of the test article. Clinical observations, body weight, food consumption, and clinical pathology are monitored.
- 4-Week GLP Toxicology Study:
 - Objective: To evaluate the safety profile of the compound over a longer duration and to identify potential target organs of toxicity.
 - Methodology: IOA-244 was administered once daily to dogs. Comprehensive monitoring includes daily clinical observations, regular measurements of body weight and food

consumption, ophthalmology exams, electrocardiograms (ECGs), and extensive clinical and anatomic pathology evaluations at the end of the study.

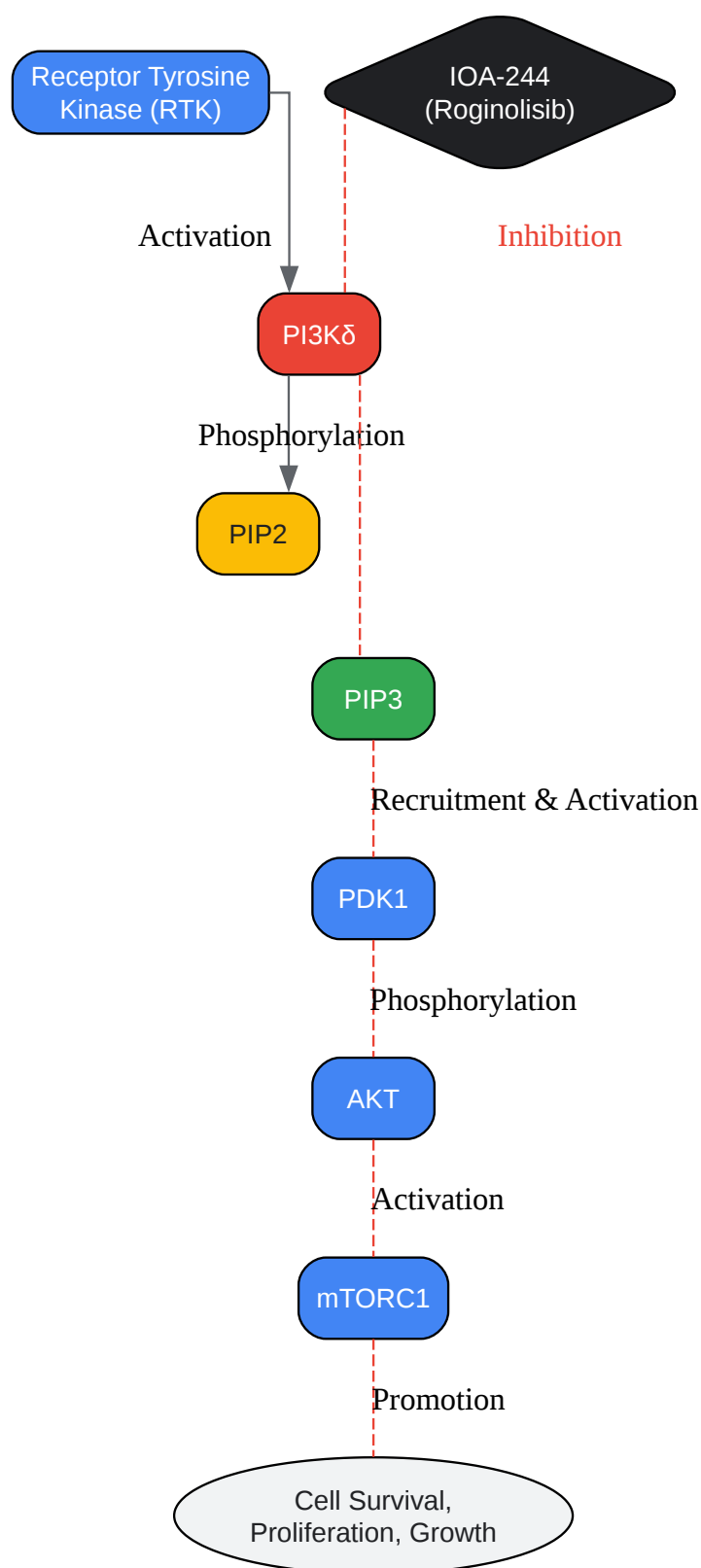
Visualizations

Below are diagrams illustrating the experimental workflow for determining dose-limiting toxicities and the signaling pathway targeted by IOA-244.



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Caption: Experimental Workflow for Canine Toxicology Studies.



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Caption: IOA-244 Mechanism of Action via PI3K/Akt/mTOR Pathway Inhibition.

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References

- 1. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
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